molecular formula C16H13N3O5S B2970991 4-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamido)benzamide CAS No. 502912-90-5

4-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamido)benzamide

Cat. No.: B2970991
CAS No.: 502912-90-5
M. Wt: 359.36
InChI Key: OFSUOJMXTNAGNE-UHFFFAOYSA-N
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Description

The compound 4-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamido)benzamide, often studied for its multifaceted applications in scientific research, particularly chemistry and biology, is known for its complex molecular structure. This compound consists of a benzamide backbone with an acetamido group and an embedded benzo[d]isothiazol-2(3H)-yl moiety with a 1,1-dioxide substitution. Its unique configuration and reactive sites make it a compound of significant interest.

Preparation Methods

Synthetic Routes and Reaction Conditions

Synthesis of 4-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamido)benzamide generally involves multi-step organic synthesis. The process often starts with the synthesis of the benzo[d]isothiazol-2(3H)-one derivative, which is then subjected to sulfonylation to introduce the 1,1-dioxide group. The resultant intermediate undergoes further acylation and amide bond formation to achieve the final product. Typical conditions involve:

  • Reagents: Sulfonyl chlorides, acylating agents, amine sources

  • Solvents: Dichloromethane (DCM), Dimethylformamide (DMF)

  • Catalysts: Base catalysts such as triethylamine

Industrial Production Methods

Industrial production leverages batch and continuous flow processes to enhance yield and purity. A common industrial approach might involve:

  • Large-scale sulfonylation: : Utilizing automated reactors for precise control over temperature and reagent addition.

  • Efficient purification: : Employing column chromatography and crystallization techniques to isolate the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamido)benzamide undergoes several types of chemical reactions including:

  • Oxidation: : Transformation of functional groups within its structure.

  • Reduction: : Modification of the 1,1-dioxide moiety under reductive conditions.

  • Substitution: : Nucleophilic substitution at reactive sites.

Common Reagents and Conditions

Typical reagents and conditions include:

  • Oxidizing Agents: : Potassium permanganate, Hydrogen peroxide

  • Reducing Agents: : Sodium borohydride, Lithium aluminum hydride

  • Substitution Conditions: : Mild bases like sodium hydroxide for nucleophilic attacks

Major Products

These reactions often result in derivatives with modified functional groups, potentially enhancing or altering biological activity and chemical properties.

Scientific Research Applications

4-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamido)benzamide finds applications across various fields:

  • Chemistry: : Used as a building block in organic synthesis and material science.

  • Biology: : Investigated for its potential as an enzyme inhibitor.

  • Medicine: : Explored for its pharmaceutical properties, particularly in drug design and development.

  • Industry: : Utilized in the synthesis of specialized polymers and advanced materials.

Mechanism of Action

The compound's mechanism of action often involves interaction with specific molecular targets:

  • Molecular Targets: : Enzymes, receptors, and nucleic acids.

  • Pathways Involved: : Inhibition of enzymatic activity, alteration of receptor binding, modulation of gene expression.

Comparison with Similar Compounds

Comparing 4-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamido)benzamide with similar compounds highlights its uniqueness:

  • Similar Compounds: : Other benzo[d]isothiazol-3-yl derivatives, sulfonamide-based compounds.

  • Uniqueness: : Its specific 1,1-dioxide substitution and acetamido benzamide structure provide distinctive reactivity and biological properties.

Conclusion

This compound stands out in scientific research for its intricate structure, versatile reactivity, and broad applications. Understanding its preparation, reactions, and mechanism deepens our knowledge and drives innovation in multiple fields.

Properties

IUPAC Name

4-[[2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O5S/c17-15(21)10-5-7-11(8-6-10)18-14(20)9-19-16(22)12-3-1-2-4-13(12)25(19,23)24/h1-8H,9H2,(H2,17,21)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFSUOJMXTNAGNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(=O)NC3=CC=C(C=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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